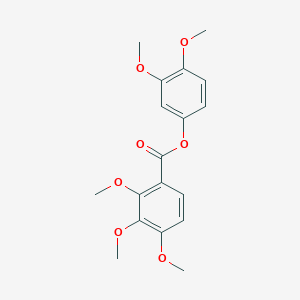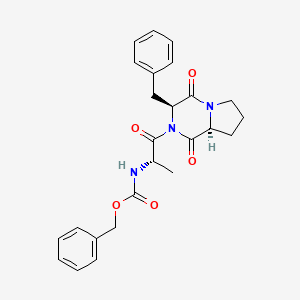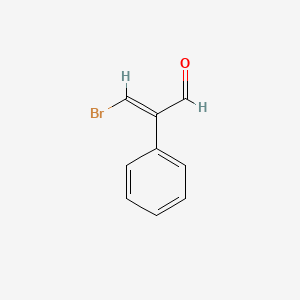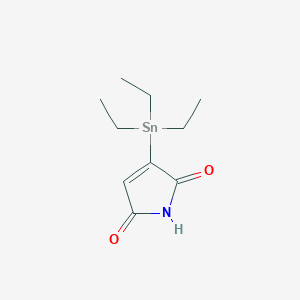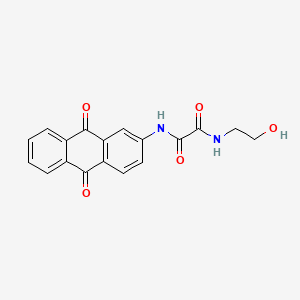
Oxamide, N-(2-anthraquinonyl)-N'-(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- is a complex organic compound that belongs to the class of oxamides These compounds are characterized by the presence of an oxamide group, which is a functional group consisting of two amide groups connected by a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- typically involves the reaction of anthraquinone derivatives with oxamide precursors under specific conditions. Common reagents used in the synthesis may include anthraquinone, ethylene glycol, and oxalyl chloride. The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions may yield hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: May have applications in studying biological processes and interactions.
Medicine: Potential use in drug development and as a therapeutic agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- involves its interaction with molecular targets and pathways. The compound may exert its effects through binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would require further research and investigation.
Comparación Con Compuestos Similares
Similar Compounds
Oxamide: A simpler compound with similar functional groups.
Anthraquinone: A related compound with a similar structure.
Hydroxyethyl derivatives: Compounds with hydroxyethyl groups that may have similar properties.
Uniqueness
Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- is unique due to the combination of the oxamide, anthraquinonyl, and hydroxyethyl groups, which may confer specific chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
92573-44-9 |
|---|---|
Fórmula molecular |
C18H14N2O5 |
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
N'-(9,10-dioxoanthracen-2-yl)-N-(2-hydroxyethyl)oxamide |
InChI |
InChI=1S/C18H14N2O5/c21-8-7-19-17(24)18(25)20-10-5-6-13-14(9-10)16(23)12-4-2-1-3-11(12)15(13)22/h1-6,9,21H,7-8H2,(H,19,24)(H,20,25) |
Clave InChI |
OZDAPRNNRROKQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


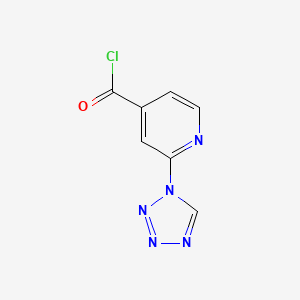
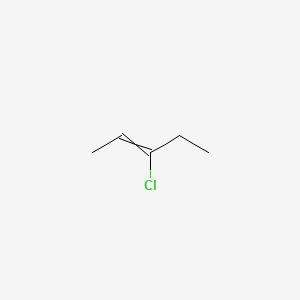
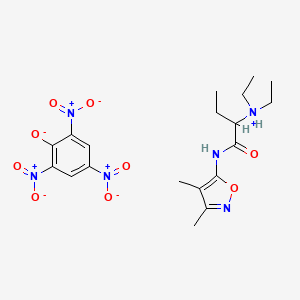
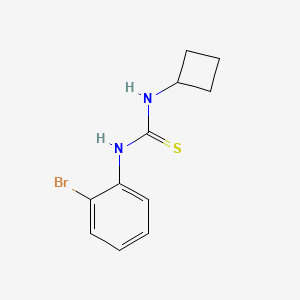


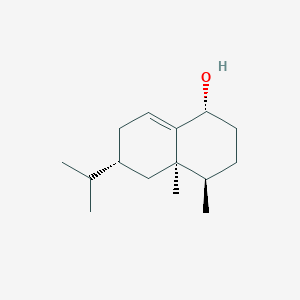
![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)

